

Comparative Spectroscopic Guide: 3-Hydroxy-2,6-dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Hydroxy-2,6-dimethoxybenzaldehyde

Cat. No.: B13908550

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Executive Summary

Objective: To define the UV-Vis absorption characteristics of **3-hydroxy-2,6-dimethoxybenzaldehyde** (CAS 80832-62-8) through comparative analysis with its structural isomers and parent compounds.

Core Insight: Unlike its planar isomer Syringaldehyde (

nm), **3-hydroxy-2,6-dimethoxybenzaldehyde** exhibits a hypsochromic (blue) shift due to the "ortho-effect." The bulky methoxy groups at the 2,6-positions force the aldehyde carbonyl group out of the aromatic plane, inhibiting full

-conjugation. Researchers should anticipate a primary absorption maximum in the 275–290 nm range rather than the >300 nm range typical of planar hydroxybenzaldehydes.

Structural & Spectroscopic Analysis[1][2][3][4][5]

The Steric Inhibition of Resonance

The spectral distinctiveness of **3-hydroxy-2,6-dimethoxybenzaldehyde** arises from the conflict between electronic conjugation and steric hindrance.

- Planar Systems (e.g., Syringaldehyde): The carbonyl group aligns with the benzene ring, allowing full delocalization of electrons from the 4-OH and 3,5-OMe groups into the carbonyl

orbital. This lowers the energy gap, resulting in a bathochromic (red) shift (

nm).

- **Non-Planar Systems (Target Compound):** The 2,6-dimethoxy substituents create significant steric crowding. To minimize repulsion, the carbonyl group rotates out of the benzene plane. This decouples the

-system, resembling the spectrum of a less conjugated anisole derivative rather than a fully conjugated benzaldehyde.

Comparative Absorption Data

The following table contrasts the target compound with established benchmarks to guide identification.

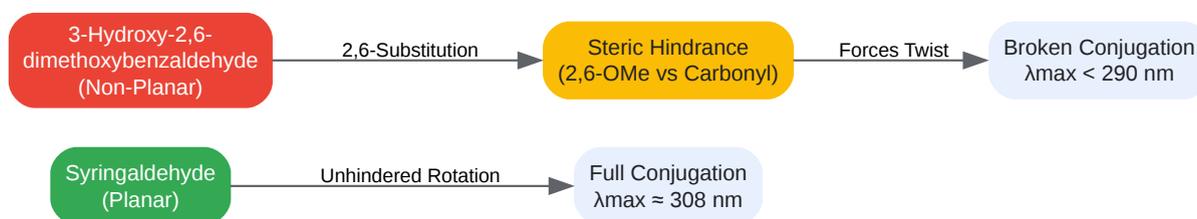
Compound	Substitution Pattern	(MeOH)	Electronic Origin
Syringaldehyde	4-OH, 3,5-OMe	308 nm	Full planar conjugation (Reference Standard)
2,6-Dimethoxybenzaldehyde	2,6-OMe	~235 nm, 275 nm (sh)	Sterically inhibited conjugation; "B-band" dominates
3-Hydroxy-2,6-dimethoxybenzaldehyde	3-OH, 2,6-OMe	275–290 nm (Predicted)	3-OH adds auxochromic shift to the 2,6-parent, but lacks planar resonance
Vanillin	4-OH, 3-OMe	310 nm	Planar, strong conjugation

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Note: "sh" denotes a shoulder peak. The 3-OH group acts as an auxochrome, likely shifting the 2,6-parent's 275 nm band slightly red, but it cannot restore the >300 nm band seen in planar isomers.

Visualizing the Steric Mechanism

The following diagram illustrates the structural causality behind the spectral shift.



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Caption: Logical flow comparing the planar conjugation of Syringaldehyde with the sterically hindered (twisted) state of the target compound.

Experimental Protocol: Determination of

Since specific literature data for this isomer is rare compared to Syringaldehyde, researchers must empirically validate the

. This protocol ensures high-fidelity spectral capture, accounting for pH-dependent phenolic shifts.

Materials

- Solvent: HPLC-grade Methanol (Cut-off < 205 nm).
- Buffer (Optional): 10 mM Phosphate buffer (pH 7.4) for physiological relevance.

- Base: 0.1 M NaOH (to observe phenolate shift).

Step-by-Step Methodology

- Stock Solution Preparation:
 - Dissolve 1.0 mg of **3-hydroxy-2,6-dimethoxybenzaldehyde** in 10 mL Methanol.
 - Concentration: ~0.5 mM.
 - Checkpoint: Ensure complete dissolution; sonicate if necessary.
- Working Standard Dilution:
 - Dilute 100 μ L of Stock into 2.9 mL Methanol.
 - Final Concentration: ~16 μ M (Ideal for Abs 0.1–1.0 range).
- Baseline Correction:
 - Fill dual cuvettes with pure Methanol. Run "Auto-Zero" / "Blank" from 200–400 nm.
- Spectral Scan (Neutral):
 - Scan the sample from 200–400 nm.
 - Data Point: Record Wavelength (nm) and Absorbance (AU).
 - Validation: If Absorbance > 1.0, dilute further to avoid non-linear Beer-Lambert behavior.

- Bathochromic Shift Test (Ionization):
 - Add 10 L of 0.1 M NaOH to the cuvette. Mix gently.
 - Rescan immediately.
 - Expectation: The phenolic -OH deprotonates to -O⁻. This increases electron density, causing a Red Shift (Bathochromic) of 20–50 nm. This confirms the presence of the free phenolic group at position 3.

Synthesis & Application Context

While Syringaldehyde is a lignin degradation product, **3-hydroxy-2,6-dimethoxybenzaldehyde** is typically a synthetic intermediate. It is often synthesized via:

- Vilsmeier-Haack Formylation of 1,3-dimethoxy-2-hydroxybenzene (though regioselectivity often favors the 4-position, requiring blocking groups).
- Oxidation of corresponding benzyl alcohols.

Key Application:

- Structure-Activity Relationship (SAR) Studies: Used to probe the "ortho-effect" in drug design, specifically how steric bulk affects receptor binding compared to planar analogs.
- Impurity Profiling: It may appear as a regioisomer impurity during the synthesis of 2,6-dimethoxybenzaldehyde or Syringaldehyde derivatives.

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